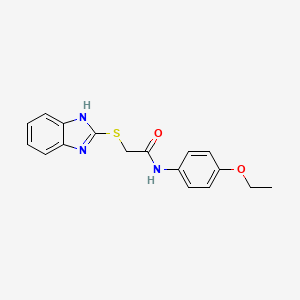

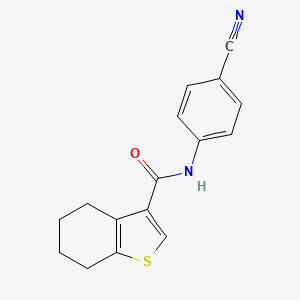

![molecular formula C19H14N6O B5658662 2-(4-甲氧基苯基)-7-苯基-7H-吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶](/img/structure/B5658662.png)

2-(4-甲氧基苯基)-7-苯基-7H-吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶

描述

Synthesis Analysis

The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives often involves multi-step reactions starting from suitable precursors. For example, Zhou et al. (2014) discussed the development of a tracer for mapping cerebral adenosine A2A receptors (A2ARs) with PET, involving complex synthesis routes to achieve high specificity and purity (Zhou et al., 2014). The process showcases the intricate synthesis strategies employed in creating specific derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine for biological applications.

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives is characterized by a fused ring system that provides a scaffold for adenosine receptor affinity. The structural modifications at various positions of the core structure, including the 7-phenyl and 4-methoxyphenyl groups, play a crucial role in determining the binding affinity and selectivity towards adenosine receptor subtypes, as explored by Baraldi et al. (1996) and others (Baraldi et al., 1996).

Chemical Reactions and Properties

The core structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine allows for various chemical reactions, primarily aiming at modifying the substituents to enhance receptor selectivity and pharmacological properties. The chemical reactivity is significantly influenced by the presence of functional groups that facilitate further derivatization, as demonstrated in the synthesis of highly selective A2A adenosine receptor antagonists (Baraldi et al., 1994).

Physical Properties Analysis

The physical properties of these derivatives, including solubility and crystallinity, are crucial for their application in drug development. Modifications in the molecular structure can significantly affect these properties, influencing bioavailability and drug delivery strategies. Studies like those conducted by Abdelhamid et al. (2016) explore the synthesis of related compounds under solvent-free conditions, highlighting the importance of physical properties in the development of pharmaceutical agents (Abdelhamid et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are pivotal for their pharmacological activity. The electron-donating and withdrawing effects of substituents such as the 4-methoxyphenyl and 7-phenyl groups influence the overall electronic distribution within the molecule, affecting its interaction with biological targets. Research by Nagamatsu and Fujita (1999) on xanthine oxidase inhibitors showcases the exploration of chemical properties to identify potential therapeutic agents (Nagamatsu & Fujita, 1999).

科学研究应用

PET成像和神经受体映射

2-(4-甲氧基苯基)-7-苯基-7H-吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶衍生物因其在正电子发射断层扫描(PET)成像中的潜力而受到研究。特别是,一种称为[11C]Preladenant的衍生物被开发用于绘制大脑腺苷A2A受体(A2ARs),后者在各种神经系统疾病中具有重要意义。[11C]Preladenant的合成实现了高比活度和纯度,其在大脑中的分布与已知的A2AR分布一致,特别是在纹状体中。这表明其作为PET成像中A2AR的合适示踪剂的潜力(Zhou等人,2014年).

腺苷受体的拮抗作用

该化合物类别的另一个重要应用是作为腺苷受体拮抗剂。制备了一系列吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶,并评估了它们作为腺苷A2a受体拮抗剂的活性。一种这样的化合物SCH 58261被确定为一种有效且选择性的腺苷A2a拮抗剂。这一发现突出了这些化合物在腺苷受体调节有益的条件下(例如某些心血管和神经系统疾病)的潜在用途(Baraldi等人,1994年).

乙酰胆碱酯酶抑制的潜力

研究还探讨了吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶衍生物在抑制乙酰胆碱酯酶(与阿尔茨海默病相关的酶)中的效用。新合成的衍生物表现出显着的抗乙酰胆碱酯酶活性,表明它们在治疗阿尔茨海默病或其他神经退行性疾病中的潜力(Romdhane等人,2016年).

黄嘌呤氧化酶抑制

一系列双苯基取代的稠合1,2,4-三唑,包括吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶,被合成作为潜在的黄嘌呤氧化酶抑制剂。黄嘌呤氧化酶是一种参与嘌呤代谢的酶,其抑制对于治疗痛风和相关疾病至关重要。这些化合物显示出作为一类新的黄嘌呤氧化酶抑制剂的前景,证明了它们在与嘌呤代谢紊乱相关的疾病中的潜在治疗应用(Shurrab等人,2013年).

属性

IUPAC Name |

4-(4-methoxyphenyl)-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O/c1-26-15-9-7-13(8-10-15)17-22-19-16-11-21-25(14-5-3-2-4-6-14)18(16)20-12-24(19)23-17/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTZIFBVISVGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5658584.png)

![N-ethyl-2-isopropyl-4-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B5658610.png)

![N-(1-acetyl-4-thia-1,2-diazaspiro[4.4]non-2-en-3-yl)acetamide](/img/structure/B5658615.png)

![1-(3-{[4,6-dihydroxy-2-(methylthio)-5-pyrimidinyl]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5658632.png)

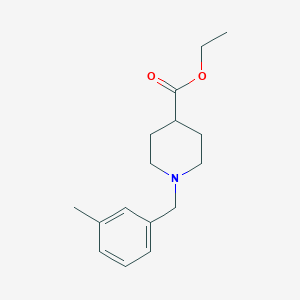

![3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5658646.png)

![4-(3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine](/img/structure/B5658665.png)

![N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]chromane-3-carboxamide](/img/structure/B5658672.png)

![N-ethyl-1-[(2-phenylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidine-3-carboxamide](/img/structure/B5658687.png)

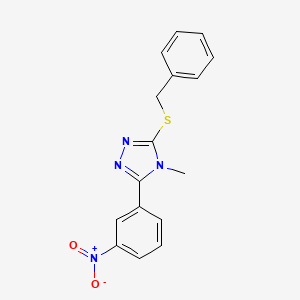

![3-(4-methoxyphenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5658695.png)